4-Hydroxybutyraldehyde
Overview
Description
Synthesis Analysis
4-Hydroxybutyraldehyde can be synthesized through different methods. Trost and Crawley (2002) describe a synthesis process involving 4-aryloxybutenolides as "chiral aldehyde" equivalents, highlighting an efficient enantioselective synthesis route (Trost & Crawley, 2002). Another study by Nguyen and Lee (2021) discusses the methane-based biosynthesis of 4-hydroxybutyrate, providing insights into biosynthetic pathways (Nguyen & Lee, 2021).
Molecular Structure Analysis
The molecular structure of 4-Hydroxybutyraldehyde and related compounds has been studied extensively. Su et al. (2003) determined the crystal structure of poly(4-hydroxybutyrate), providing detailed insights into its molecular packing and chain conformation (Su et al., 2003). Nataraj et al. (2011) conducted a density functional study on the structural conformations and vibrational spectra of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which offers a comparative perspective (Nataraj et al., 2011).
Chemical Reactions and Properties
Esterbauer et al. (1991) provide a comprehensive review of the chemical properties of 4-hydroxynonenal, malonaldehyde, and related aldehydes, which include similar structural features as 4-Hydroxybutyraldehyde. This review discusses their formation, reactivity, and occurrence in biological systems (Esterbauer et al., 1991).
Physical Properties Analysis
The physical properties of 4-Hydroxybutyraldehyde and its derivatives have been the subject of various studies. For example, Meng et al. (2012) discuss the production and characterization of poly(3-hydroxypropionate-co-4-hydroxybutyrate), providing insights into the physical properties of polymers containing 4-Hydroxybutyraldehyde units (Meng et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Hydroxybutyraldehyde can be understood through the lens of its reactions with various biomolecules and its metabolism. Esterbauer et al. (1991) provide a detailed summary of these aspects, including its cytotoxicity, genotoxicity, and effects on cell proliferation and gene expression (Esterbauer et al., 1991).
Scientific Research Applications
1. Bioactive Marker and Oxidative Stress Indicator
4-Hydroxynonenal (HNE), closely related to 4-Hydroxybutyraldehyde, is studied for its role as a bioactive marker of pathophysiological processes. It has evolved from being recognized as a toxic product of lipid peroxidation to a reliable marker of oxidative stress and a potential causative agent in diseases like Alzheimer's. HNE is also considered a growth-modulating factor and signaling molecule, indicating its relevance in linking genomics and proteomics (Žarković, 2003).
2. Bioplastics Production
4-Hydroxybutyric acid (4-HB), derived from 4-Hydroxybutyraldehyde, is used as a precursor in industrial applications such as bioplastics production. Engineered strains of Methylosinus trichosporium OB3b have been developed to synthesize 4-HB and its copolymers from methane, demonstrating its potential in sustainable materials production (Nguyen & Lee, 2021).
3. Food Quality Control
Research has explored the application of 4-Hydroxy-2-nonenal, related to 4-Hydroxybutyraldehyde, in food quality control. The presence of 4-HNE in pork products, particularly smoked and cooked ones, can be used to assess the quality and potential health risks associated with these foods (Zanardi et al., 2002).
4. Synthesis of Cosmetic Components
3-Hydroxybutyraldehyde, a derivative, is utilized in synthesizing 1,3-butanediol, a crucial component in cosmetic moisturizers. Composite oxide catalysts have been developed for efficient synthesis, demonstrating its application in cosmetic manufacturing (Ren & Li, 2022).
5. Understanding Disease Pathology
4-Hydroxynonenal, a compound related to 4-Hydroxybutyraldehyde, is extensively studied for its involvement in various pathological states associated with oxidative stress. It plays a crucial role in disrupting signal transduction, protein activity, inflammation, and cellular apoptosis, contributing to cardiovascular diseases, neurodegenerative disorders, and cancer (Breitzig et al., 2016).
6. Polymer Synthesis
4-Hydroxybutyric acid, derived from 4-Hydroxybutyraldehyde, is used in synthesizing polymers like poly-4-hydroxybutyrate and poly(3-hydroxybutyrate-co-4-hydroxybutyrate). Recombinant microorganisms have been engineered for effective production of these polymers, highlighting its application in biotechnology (Zhang et al., 2009).
Safety And Hazards
Future Directions
There is ongoing research into the use of 4HB in the production of bioplastics, fine chemicals, and medical implants due to its non-petroleum dependence, chirality, biodegradability, and biocompatibility . A recent patent also describes a new method for the preparation of 4HB, which could lead to more efficient production processes .
properties
IUPAC Name |
4-hydroxybutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOXUVIBAKVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067128 | |
Record name | Butanal, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybutanal | |
CAS RN |
25714-71-0 | |
Record name | 4-Hydroxybutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25714-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybutyraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025714710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanal, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanal, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxybutyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.900 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYBUTYRALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T59P1Q6NO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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